
(1-Methoxy-2,2-dimethylcyclohexyl)methanamine
Description
(1-Methoxy-2,2-dimethylcyclohexyl)methanamine is a cyclohexane-derived amine featuring a methoxy group at the 1-position and two methyl groups at the 2,2-positions. Its molecular formula is C₁₀H₁₉NO, with a molecular weight of 169.27 g/mol. Notably, commercial availability is restricted, as indicated by its discontinued status in supplier catalogs .
Properties
Molecular Formula |
C10H21NO |
---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
(1-methoxy-2,2-dimethylcyclohexyl)methanamine |
InChI |
InChI=1S/C10H21NO/c1-9(2)6-4-5-7-10(9,8-11)12-3/h4-8,11H2,1-3H3 |
InChI Key |
AHPXYSDIBLHNJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1(CN)OC)C |
Origin of Product |
United States |
Preparation Methods
Alkylation and Methoxylation of Cyclohexane Derivatives
The initial stage often involves the modification of cyclohexane derivatives such as 2,2-dimethylcyclohexanone or cyclohexanol derivatives. The methoxylation step typically employs a Williamson ether synthesis, where the hydroxyl group on the cyclohexane ring is converted to a methoxy group through reaction with alkyl halides in the presence of a base.
- Typical Reaction Conditions :
- Base: Sodium hydride, potassium hydroxide, or potassium carbonate.
- Solvent: Polar aprotic solvents such as tetrahydrofuran, dimethylformamide, or dimethyl sulfoxide.
- Alkylating Agent: Methyl halides (chloride, bromide, or iodide).
- Temperature: Room temperature to reflux depending on the reagents.
For example, 1-(3,3-dimethylcyclohexyl)ethanol can be treated with sodium hydride followed by chloroacetic acid under reflux to yield ether derivatives, which can be further processed.
Amination via Reductive Amination or Direct Amination
The amination step to introduce the methanamine group can be achieved by reductive amination of the corresponding aldehyde or ketone intermediate or by direct amination of the methoxylated cyclohexane derivative.
-
- Starting from 1-methoxy-2,2-dimethylcyclohexanone, reaction with ammonia or primary amines in the presence of reducing agents or hydrogenation catalysts.
- Catalysts: Palladium on carbon, Raney nickel, or cobalt-based catalysts.
- Conditions: Hydrogen atmosphere, temperatures ranging from 100 to 200 °C, pressures from 0.5 to 2.0 MPa.
- Solvent: Often conducted in the presence of alcohols or other suitable solvents.
Representative Preparation Process
A typical synthetic route for (1-Methoxy-2,2-dimethylcyclohexyl)methanamine is summarized below:
Catalysts and Reaction Optimization
-
- Sodium hydride for etherification.
- Cobalt/alumina (Co/Al2O3) catalysts for amination in vapor phase continuous reactors.
- Palladium on carbon for hydrogenation steps.
-
- Pressure: 0.5 to 2.0 MPa for hydrogenation.
- Temperature: 100 to 200 °C for amination.
- Molar ratios: Amine to alcohol ratios typically 1.0–2.0:1.
- Solvent choice and base strength influence etherification efficiency.
Comparative Analysis of Preparation Methods
Preparation Aspect | Etherification (Methoxylation) | Amination (Reductive or Direct) |
---|---|---|
Starting Materials | 2,2-Dimethylcyclohexanone or cyclohexanol derivatives | Methoxylated cyclohexane intermediates, ammonia or amines |
Catalysts | Sodium hydride, KOH, or K2CO3 | Pd/C, Co/Al2O3, Raney Ni |
Reaction Medium | Aprotic solvents (THF, DMF, DMSO) | Vapor phase or liquid phase hydrogenation |
Temperature Range | Room temperature to reflux | 100–200 °C |
Pressure | Atmospheric | 0.5–2.0 MPa hydrogen pressure |
Process Type | Batch or semi-batch | Continuous fixed-bed reactors possible |
Yield and Selectivity | Moderate to high, depending on base and solvent | High yields with catalyst and byproduct removal |
Research Findings and Notes
- The methoxylation step via Williamson synthesis is well-established and provides good control over substitution patterns on the cyclohexane ring.
- Reductive amination using cobalt-based catalysts in vapor phase reactors allows continuous production with high conversion and selectivity.
- Removal of water and hydrogen byproducts during amination improves yields and prevents side reactions such as catalytic hydrogenolysis of amines.
- The presence of both methoxy and amine groups in the final compound enables potential biological activity, making the synthesis route critical for pharmaceutical applications.
- Stability studies under varying pH and temperature conditions are limited and warrant further investigation for process optimization.
Chemical Reactions Analysis
Types of Reactions
(1-Methoxy-2,2-dimethylcyclohexyl)methanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl compound.
Reduction: The amine group can be reduced to form a secondary or tertiary amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Nucleophiles like halides or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
(1-Methoxy-2,2-dimethylcyclohexyl)methanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Methoxy-2,2-dimethylcyclohexyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and amine groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
1-(cis-1-Phenyl-4-{[(2E)-3-phenylprop-2-en-1-yl]oxy}cyclohexyl)methanamine (C₂₂H₂₇NO)
- Structure : Features a phenyl group at the 1-position and a propenyloxy-linked phenyl substituent at the 4-position of the cyclohexane ring.
- Molecular Weight : 321.46 g/mol, significantly larger than the target compound due to aromatic substituents.
- The extended conjugated system could alter UV-Vis absorption profiles compared to the non-aromatic target compound .
2-(3-Methoxyphenyl)-2-(methylamino)cyclohexan-1-one (Methoxmetamine, C₁₄H₁₉NO₂)
- Structure: Contains a cyclohexanone core with a methoxyphenyl and methylamino group at the 2-position.
- Molecular Weight : 233.31 g/mol.
- Pharmacologically, ketone-containing analogs like Methoxmetamine are associated with dissociative anesthetic activity, unlike the target compound, which lacks this functional group .
1-[1-(2,2-Dimethoxyethyl)cyclohexyl]methanamine (C₁₁H₂₃NO₂)
- Structure : Substitutes the 1-methoxy group with a 2,2-dimethoxyethyl chain.
- Molecular Weight : 201.31 g/mol.
- Properties: Additional methoxy groups increase hydrophilicity (clogP ≈ 1.2 vs.
Physicochemical Properties
*clogP values estimated using fragment-based methods.
Commercial and Regulatory Status
- Availability: (1-Methoxy-2,2-dimethylcyclohexyl)methanamine is listed as discontinued in commercial catalogs, limiting accessibility for research . In contrast, 2-(2-Methoxyphenoxy)ethylamine remains available with multiple suppliers .
- Regulatory Status : Methoxmetamine and related dissociative compounds face stricter regulatory controls due to psychoactive properties, whereas the target compound’s status remains undefined .
Biological Activity
(1-Methoxy-2,2-dimethylcyclohexyl)methanamine is a compound that has garnered attention due to its unique structural features, including a methoxy group and a methanamine functional group attached to a cyclohexane ring. This structure suggests potential biological activities that are currently under investigation. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is C11H17NO, characterized by the following structural features:
Property | Value |
---|---|
Molecular Weight | 181.26 g/mol |
IUPAC Name | This compound |
Functional Groups | Methoxy, Amine |
The presence of the methoxy group enhances solubility and reactivity, which could influence its biological interactions.
Biological Activity
Research into the biological activity of this compound is still emerging. However, compounds with similar structures often exhibit significant pharmacological properties such as:
- Anti-inflammatory Effects: Many amine-containing compounds have been shown to modulate inflammatory pathways.
- Analgesic Properties: Potential interactions with pain pathways suggest possible analgesic effects.
- Neuroprotective Effects: The amine functional group indicates potential interactions with neurotransmitter systems, possibly influencing mood or cognitive functions.
The mechanisms through which this compound exerts its biological effects may involve:
- Interaction with Receptors: The compound may interact with various neurotransmitter receptors, influencing signaling pathways associated with mood and cognition.
- Cellular Assays: High-throughput screening methods can be employed to evaluate the compound's efficacy against specific biological targets.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
Compound Name | Structure Features | Unique Properties |
---|---|---|
1-Methylcyclohexylmethanamine | Similar amine structure but lacks methoxy group | Less soluble; different reactivity |
2-Ethyl-1-methylaminocyclohexane | Contains ethyl instead of methoxy | Different pharmacological activity |
3-Methoxy-N,N-dimethylbutanamine | Aliphatic chain instead of cyclohexane | More linear structure; altered bioactivity |
This table highlights how the unique bicyclic structure of this compound may lead to distinct biological activities compared to its analogs.
Future Directions
Further research is necessary to elucidate the full spectrum of biological activities associated with this compound. Areas for future exploration include:
- In Vivo Studies: Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies: Investigating specific molecular targets and signaling pathways influenced by the compound.
- Safety Profile Evaluation: Assessing toxicity and side effects through comprehensive safety studies.
Q & A
Q. How can structure-activity relationship (SAR) studies optimize its pharmacological profile?
- Methodological Answer : Synthesize derivatives with modifications to the methoxy group (e.g., ethoxy, halogenated analogs) or cyclohexane ring (e.g., substituent size/position). Test in vitro/in vivo for potency, selectivity, and metabolic stability. QSAR models (e.g., CoMFA) correlate structural features with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.